Tert-butyl 4-(4-amino-5-methoxy-2-methylphenyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(4-amino-5-methoxy-2-methylphenyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, an amino group, a methoxy group, and a methyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-amino-5-methoxy-2-methylphenyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the reaction of piperidine with tert-butyl chloroformate to form tert-butyl piperidine-1-carboxylate. This intermediate is then reacted with 4-amino-5-methoxy-2-methylphenylboronic acid under Suzuki coupling conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-amino-5-methoxy-2-methylphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Tert-butyl 4-(4-amino-5-methoxy-2-methylphenyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-amino-5-methoxy-2-methylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy and methyl groups can influence the compound’s hydrophobic interactions. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate: Similar in structure but with an isopropoxy group instead of a methoxy group.
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Lacks the methoxy and methyl groups, used as an intermediate in the synthesis of fentanyl.
Uniqueness
Tert-butyl 4-(4-amino-5-methoxy-2-methylphenyl)piperidine-1-carboxylate is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C18H28N2O3 |
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Molecular Weight |
320.4 g/mol |
IUPAC Name |
tert-butyl 4-(4-amino-5-methoxy-2-methylphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H28N2O3/c1-12-10-15(19)16(22-5)11-14(12)13-6-8-20(9-7-13)17(21)23-18(2,3)4/h10-11,13H,6-9,19H2,1-5H3 |
InChI Key |
MTKPOCKWLWLUQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C2CCN(CC2)C(=O)OC(C)(C)C)OC)N |
Origin of Product |
United States |
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